molecular formula C12H23NO3 B14777484 tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate

tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate

Cat. No.: B14777484
M. Wt: 229.32 g/mol
InChI Key: HVHMWWGTWFNLCM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with tert-butyl bromoacetate under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its azetidine ring is of particular interest due to its ability to interact with biological targets .

Medicine: The compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxybutyl group can enhance its solubility and reactivity, making it more suitable for certain applications .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-6-10(14)9-7-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

HVHMWWGTWFNLCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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